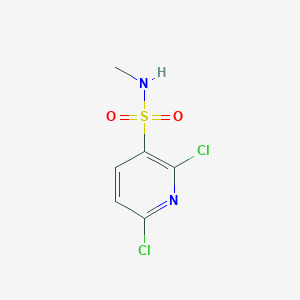![molecular formula C23H26NPS B6305879 N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine CAS No. 1883429-99-9](/img/structure/B6305879.png)
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is a complex organic compound with a unique structure that includes both phosphine and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine typically involves the reaction of diphenylphosphine with an appropriate alkylating agent, followed by the introduction of the thioether group. One common method involves the use of 2-bromoethylamine hydrobromide as the alkylating agent, which reacts with diphenylphosphine to form the phosphine-amine intermediate. This intermediate is then reacted with 4-methylthiophenol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The thioether group can be reduced to form thiols.
Substitution: Both the phosphine and thioether groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Thiols and secondary amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine involves its ability to coordinate with metal ions through the phosphine and thioether groups. This coordination can facilitate various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines: These compounds also contain phosphine and amine groups but differ in their overall structure and reactivity.
Diphenylphosphinoethane (DPPE): A simpler compound with similar phosphine functionality but lacking the thioether group.
Triphenylphosphine (TPP): Another phosphine ligand commonly used in catalysis, but without the ethyl and thioether groups.
Uniqueness
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is unique due to its combination of phosphine and thioether groups, which allows for versatile coordination chemistry and catalytic applications. Its structure provides distinct reactivity compared to simpler phosphine ligands, making it valuable in specialized catalytic processes.
Propriétés
IUPAC Name |
2-diphenylphosphanyl-N-[2-(4-methylphenyl)sulfanylethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NPS/c1-20-12-14-23(15-13-20)26-19-17-24-16-18-25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQRFAODUWGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNCCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














